N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a 4-(4-fluorophenyl)oxan-4-ylmethyl group. The oxan (tetrahydropyran) ring substituted with a fluorophenyl moiety distinguishes it from other benzodioxine-sulfonamide analogs. Its synthesis likely involves Friedel-Crafts reactions and sulfonamide coupling, as seen in related compounds .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S/c21-16-3-1-15(2-4-16)20(7-9-25-10-8-20)14-22-28(23,24)17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13,22H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCMMGYASWJBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18FN3O3S
- Molecular Weight : 335.5 g/mol
- Functional Groups : The compound features a sulfonamide group, a benzodioxine core, and a fluorophenyl substituent which may contribute to its biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on sulfonamide derivatives have demonstrated moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis . The specific antibacterial efficacy of this compound remains to be fully characterized but is hypothesized to be promising based on related compounds.
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Studies have shown that related compounds can exhibit strong inhibitory activity against these enzymes . The mechanism typically involves the binding of the sulfonamide moiety to the active site of the enzyme, thereby preventing substrate interaction.
Anticancer Potential
Emerging research indicates that compounds with similar chemical frameworks may possess anticancer properties. For example, certain benzodioxine derivatives have been studied for their ability to induce apoptosis in cancer cell lines . The specific anticancer activity of this compound would require further investigation through in vitro and in vivo studies.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various sulfonamide derivatives for their antibacterial activity. The results indicated that several compounds exhibited significant inhibition against Bacillus subtilis, suggesting a potential pathway for further development .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors demonstrated that certain derivatives effectively inhibited AChE and urease, highlighting the therapeutic potential of similar structures .
- Anticancer Activity : Investigations into the anticancer effects of related compounds revealed promising results in inducing cell cycle arrest and apoptosis in specific cancer cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes of the target compound with five analogs derived from the evidence:
Key Observations:
- Heterocyclic Variations: The oxan ring in the target compound is replaced by morpholine (), piperazine (), or imidazole () in analogs.
- Substituent Effects : Bulky groups like 3,4-dimethylphenyl () may reduce solubility but enhance receptor affinity via hydrophobic interactions. The fluorophenyl group is conserved in most analogs, suggesting its role in π-stacking or metabolic stability.
- Stereochemistry: The (R)-morpholine derivative () highlights the impact of chirality on drug-receptor interactions, a factor absent in the non-chiral target compound.
Physicochemical Properties
- Solubility : Piperazine () and morpholine () analogs likely exhibit improved aqueous solubility due to their nitrogen-containing rings, whereas the dimethylphenyl derivative () may be less soluble.
- Metabolic Stability : The oxan and morpholine rings are generally resistant to oxidative metabolism, while imidazole () and furyl () groups could introduce metabolic liabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
